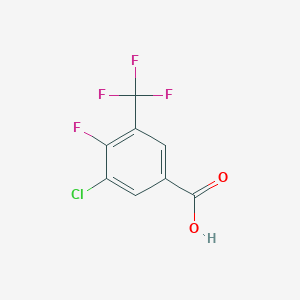![molecular formula C19H17F3N4O B2699522 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321553-11-1](/img/structure/B2699522.png)
3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a dimethylamino group, a phenyl ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to confer increased stability and lipophilicity in addition to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Cytotoxic Activity
Research has demonstrated that carboxamide derivatives, including compounds structurally related to the one , exhibit potent cytotoxic effects against various cancer cell lines. The synthesis of these derivatives involves reactions with primary amines, leading to compounds with significant growth inhibitory properties. For instance, certain carboxamide derivatives have shown remarkable efficacy in vivo against colon tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
Studies on the synthesis of pyrazolopyridines and related compounds have explored their chemical behavior under both conventional heating and microwave irradiation techniques. These compounds exhibit significant antioxidant activity, as well as antitumor effects against liver and breast cancer cell lines. Moreover, their antibacterial and antifungal properties have been assessed, indicating their broad-spectrum biological activities (El‐Borai et al., 2013).
Polarographic Behavior and Electrochemical Studies
Research into the polarographic reduction of arylazo pyrazoles and their derivatives provides insights into their electrochemical properties. These studies, focusing on the reduction behavior in various pH environments, have implications for the development of electrochemical sensors and analytical methods in studying compound interactions and redox properties (Ravindranath et al., 1983).
Synthesis and Biological Activity
The synthesis of novel compounds, including pyrazolo[1,5-a]pyrimidine derivatives, and their biological evaluation against cancer cell lines, underscores the importance of structural modification in enhancing biological activity. These studies involve the condensation of dimethylamine with precursor acids, leading to compounds with distinct anticancer properties (Liu et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Investigations into 4-aminomethylene 1-phenylpyrazolidine-3,5-diones and their derivatives have revealed significant anti-inflammatory and antimicrobial effects. These findings are crucial for the development of new therapeutic agents with dual functionalities, offering a promising avenue for treating infections and inflammatory conditions (Ahmed, 2017).
Direcciones Futuras
The study of compounds with trifluoromethyl groups is an active area of research, given their interesting chemical properties and potential applications in pharmaceuticals . This compound, with its combination of functional groups, could be a subject of future studies to explore its potential uses and properties.
Propiedades
IUPAC Name |
3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-25(2)17-16(13-7-4-3-5-8-13)12-26(24-17)18(27)23-15-10-6-9-14(11-15)19(20,21)22/h3-12H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIIYBBCMOVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)
![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)
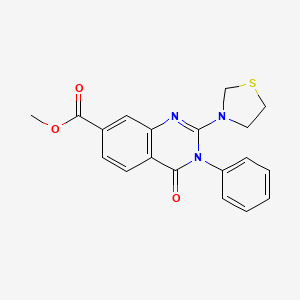
![1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699445.png)
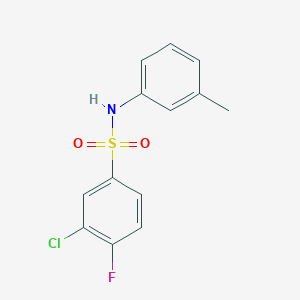
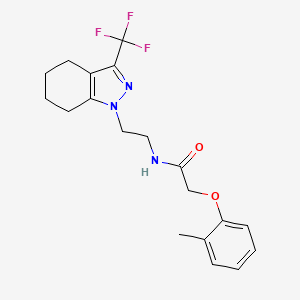
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2699449.png)
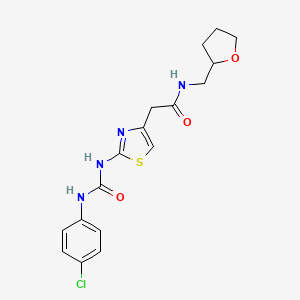
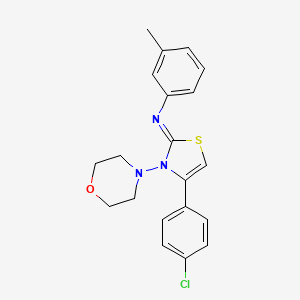
![1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2699455.png)
![3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699459.png)
